3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
Overview
Description
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride typically involves the reaction of 2-fluorobenzylamine with a thioamide under specific reaction conditions. The process can be summarized as follows:
Starting Materials: 2-fluorobenzylamine and a thioamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazole ring.
Purification: The final product is purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents using reagents like halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and thioamide.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as hydrochloric acid, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Benzothiazole: Studied for its anticancer and antimicrobial activities.
What sets this compound apart is its unique fluorophenyl group, which can enhance its biological activity and specificity compared to other thiazole derivatives .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFLAEDQUJUUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.